2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid
Overview
Description
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is notable for its unique structure, which includes multiple ether linkages and a phenylphenoxy group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid
Industrial Production Methods
Industrial production of this compound may involve the use of flow reactors to ensure efficient and scalable synthesis. The use of strong acids and controlled reaction conditions is crucial to achieve high yields and purity . Additionally, the use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the use of sulfuric acid in the Doebner–von Miller reaction , and the use of nanostructured TiO2 photocatalysts for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various substituents to the quinoline core .
Scientific Research Applications
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar chemical properties.
Phenylquinoline: Another quinoline derivative with a phenyl group attached to the quinoline core.
2-Phenylphenoxyethanol: A compound with a similar phenylphenoxy group but lacking the quinoline core.
Uniqueness
2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline is unique due to its multiple ether linkages and the presence of both a quinoline core and a phenylphenoxy group.
Properties
IUPAC Name |
2-methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3.C2H2O4/c1-20-14-15-22-10-7-13-25(26(22)27-20)30-19-17-28-16-18-29-24-12-6-5-11-23(24)21-8-3-2-4-9-21;3-1(4)2(5)6/h2-15H,16-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQBHAWBLYRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOCCOC3=CC=CC=C3C4=CC=CC=C4)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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